2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide
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Overview
Description
2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide is a quinoline derivative Quinoline compounds are known for their diverse biological activities and are used in various therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like phosphorus pentachloride or thionyl chloride.
Attachment of the Phenylcyclopropylmethyl Group: This step involves the formation of a carbon-carbon bond, which can be achieved using coupling reactions such as the Suzuki-Miyaura coupling.
Formation of the Carboxamide Group: The carboxamide group can be introduced through condensation reactions with appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, quinoline derivatives are known to inhibit certain enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide is unique due to its specific structural features, such as the phenylcyclopropylmethyl group, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-18-12-16(15-8-4-5-9-17(15)23-18)19(24)22-13-20(10-11-20)14-6-2-1-3-7-14/h1-9,12H,10-11,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMQPXJHGXYLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC(=NC3=CC=CC=C32)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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